molecular formula C14H12Br2N2 B14302339 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline CAS No. 112434-28-3

6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline

Cat. No.: B14302339
CAS No.: 112434-28-3
M. Wt: 368.07 g/mol
InChI Key: UZHCULWKJUKVQA-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of bromine atoms attached to both the quinazoline ring and the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the reaction of 4-bromobenzaldehyde with 2-aminobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired tetrahydroquinazoline compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted tetrahydroquinazolines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin
  • 6-Bromo-3-(4-bromophenyl)-8-chloro-4-methylcoumarin

Uniqueness

6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

112434-28-3

Molecular Formula

C14H12Br2N2

Molecular Weight

368.07 g/mol

IUPAC Name

6-bromo-3-(4-bromophenyl)-2,4-dihydro-1H-quinazoline

InChI

InChI=1S/C14H12Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,17H,8-9H2

InChI Key

UZHCULWKJUKVQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NCN1C3=CC=C(C=C3)Br

Origin of Product

United States

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